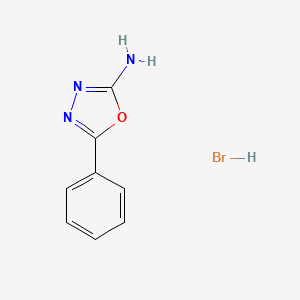
2(3H)-Benzothiazolone, 4-chloro-3-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Benzothiazolone, 4-chloro-3-ethyl- is an organic compound belonging to the benzothiazolone family. This compound is characterized by a benzothiazole ring with a chlorine atom at the 4th position and an ethyl group at the 3rd position. Benzothiazolones are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-ethyl-aniline with carbon disulfide and an oxidizing agent to form the benzothiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorine atom at the 4th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzothiazolones depending on the nucleophile used.
Applications De Recherche Scientifique
2(3H)-Benzothiazolone, 4-chloro-3-ethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
2(3H)-Benzothiazolone: The parent compound without the chlorine and ethyl substitutions.
4-Chloro-2(3H)-benzothiazolone: Similar structure but lacks the ethyl group.
3-Ethyl-2(3H)-benzothiazolone: Similar structure but lacks the chlorine atom.
Uniqueness: 2(3H)-Benzothiazolone, 4-chloro-3-ethyl- is unique due to the presence of both the chlorine and ethyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its potency and selectivity in various applications compared to its analogs.
Propriétés
Numéro CAS |
63755-06-6 |
|---|---|
Formule moléculaire |
C9H8ClNOS |
Poids moléculaire |
213.68 g/mol |
Nom IUPAC |
4-chloro-3-ethyl-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8ClNOS/c1-2-11-8-6(10)4-3-5-7(8)13-9(11)12/h3-5H,2H2,1H3 |
Clé InChI |
LDELBJIBUBHFQV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=CC=C2Cl)SC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



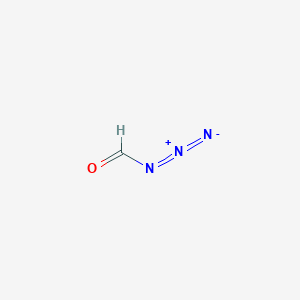
![1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)](/img/structure/B14488776.png)
![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)
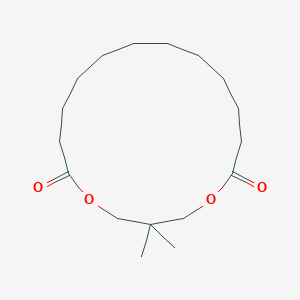


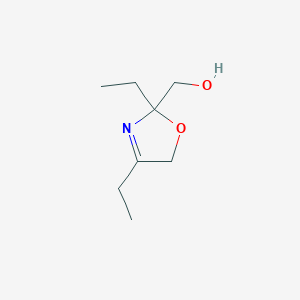
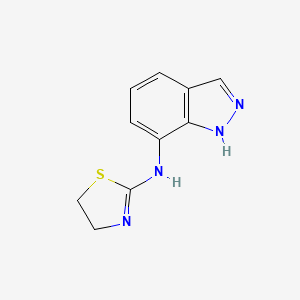

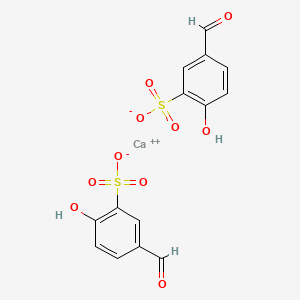
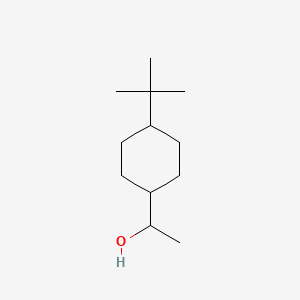
![4',5'-Bis(diphenylphosphoryl)spiro[fluorene-9,3'-pyrazole]](/img/structure/B14488826.png)
